

Boc-3-(4-pyridyl)-DL-alanine chemical properties and structure

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Compound of Interest

Compound Name: **Boc-3-(4-pyridyl)-DL-alanine**

Cat. No.: **B1307355**

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An In-depth Technical Guide to **Boc-3-(4-pyridyl)-DL-alanine**

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Boc-3-(4-pyridyl)-DL-alanine**, a key building block in peptide synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

Boc-3-(4-pyridyl)-DL-alanine is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a pyridyl group attached to the β -carbon. This compound is a racemic mixture, containing both D and L enantiomers. The Boc group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis.[\[1\]](#)[\[2\]](#)

Structural Identifiers

The chemical structure and associated identifiers for **Boc-3-(4-pyridyl)-DL-alanine** are detailed below.

Identifier	Value
IUPAC Name	2-(tert-butoxycarbonylamino)-3-(pyridin-4-yl)propanoic acid
CAS Number	33814-94-7 [3] [4]
Molecular Formula	C13H18N2O4 [1] [2] [3] [4]
Molecular Weight	266.30 g/mol [1] [2]
SMILES	C1=CN=C(C=C1)CC(C(=O)O)NC(=O)OC(C)C
InChI Key	Inferred from enantiomers: JLBCSWWZSSVXRQ-UHFFFAOYSA-N

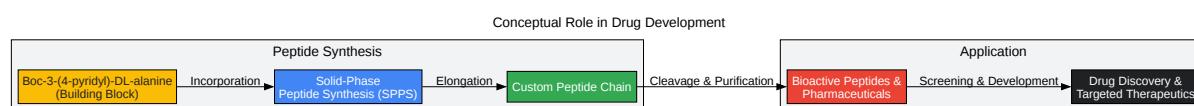
Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. Data for the individual L- and D-enantiomers are included for comparison where available.

Property	Boc-3-(4-pyridyl)-DL-alanine	Boc-3-(4-pyridyl)-L-alanine	Boc-3-(4-pyridyl)-D-alanine
Appearance	White to off-white powder	White to off-white powder[1][5]	White powder[2]
Melting Point	Not specified, expected to be similar to enantiomers	224 - 232 °C[1][5]	226 - 232 °C[2]
Solubility	Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6]	-	-
Storage	2-8 °C, desiccated[1] [2][7]	0 - 8 °C[1][5]	0 - 8 °C[2]
Purity	>95%[8]	≥ 99.5% (Chiral HPLC)[1][5]	≥ 99% (HPLC)[2]

Role in Peptide Synthesis

Boc-3-(4-pyridyl)-DL-alanine serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] The pyridine ring offers a site for specific interactions within biological systems, which is valuable in designing targeted therapeutics.[1][5] Its compatibility with standard coupling reagents and methodologies simplifies the synthesis process, allowing for high-yield production of complex peptides.[1]



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Caption: Role of **Boc-3-(4-pyridyl)-DL-alanine** in peptide synthesis for drug discovery.

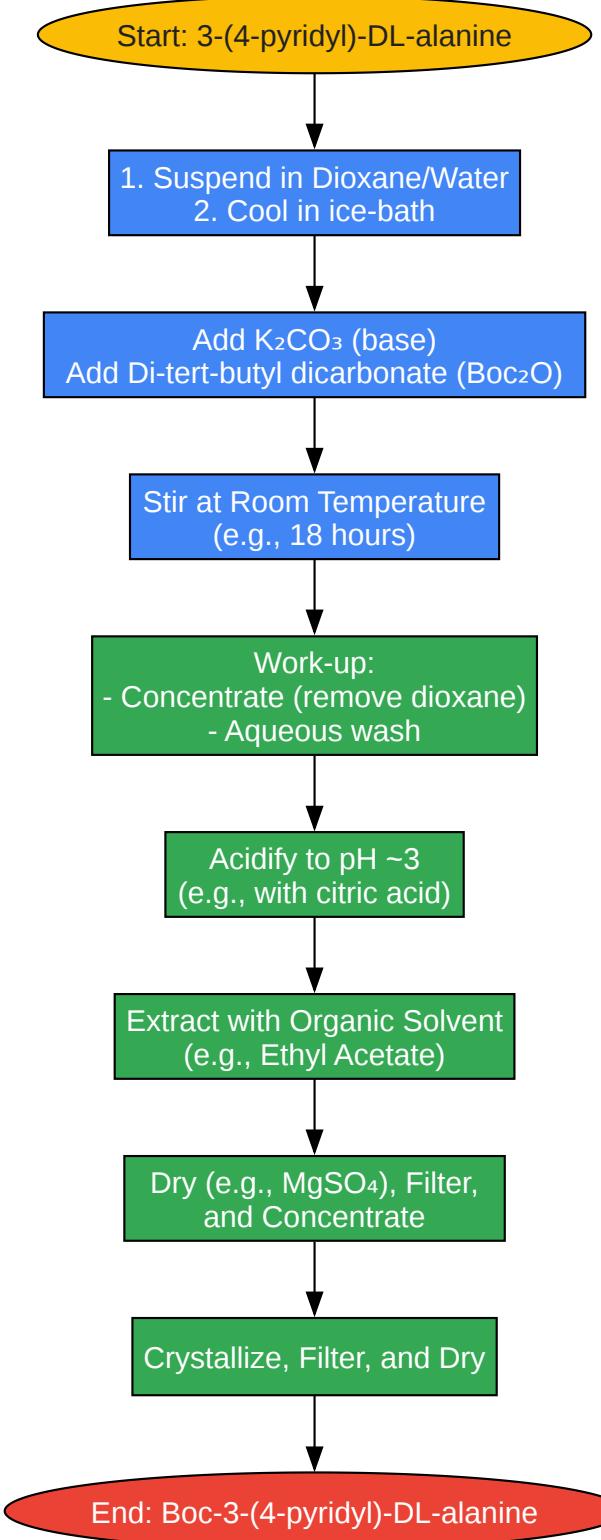
Experimental Protocols

While specific experimental data for the DL-racemate is limited, standard analytical techniques are used for its characterization. Below are generalized protocols for synthesis and analysis.

Synthesis Protocol (Adapted from Analogue)

This protocol is adapted from the synthesis of the 3-pyridyl analogue and outlines a general procedure for the Boc protection of 3-(4-pyridyl)-DL-alanine.[\[9\]](#)

General Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and purification of Boc-protected pyridylalanine.

Methodology:

- Reaction Setup: Suspend 3-(4-pyridyl)-DL-alanine in a mixture of 1,4-dioxane and water. Cool the suspension in an ice bath.[9]
- Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane.[9]
- Reaction: Allow the mixture to warm to room temperature and stir for approximately 18 hours to ensure the reaction goes to completion.[9]
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane. Extract the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O.[9]
- Acidification & Extraction: Adjust the pH of the aqueous layer to approximately 3 using a weak acid (e.g., citric acid). Saturate the solution with sodium chloride and perform multiple extractions with ethyl acetate.[9]
- Isolation: Combine the organic extracts, dry them over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to a low volume.[9]
- Purification: Cool the concentrated solution to induce crystallization. Collect the resulting crystals by filtration, wash with a cold solvent like ether, and dry to yield the final product.[9]

Analytical Characterization

The identity and purity of **Boc-3-(4-pyridyl)-DL-alanine** are confirmed using standard spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
- Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

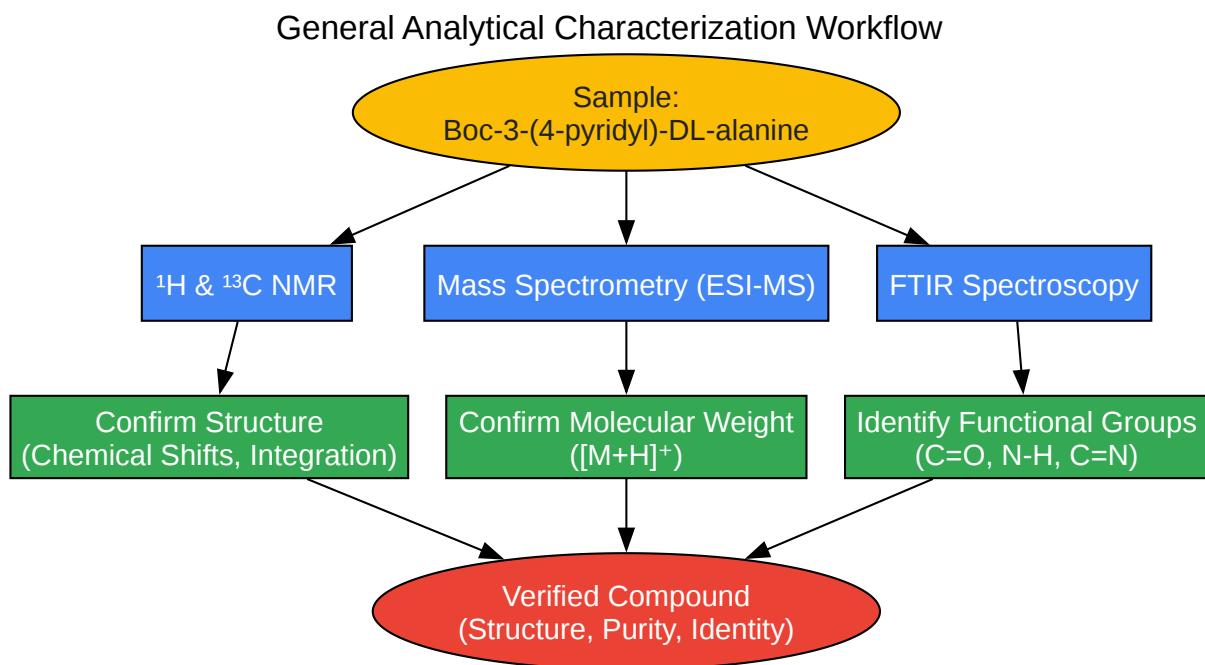
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. Expected ^1H signals include those for the Boc group (singlet, ~1.4 ppm), the α - and β -protons of the alanine backbone, and the aromatic protons of the pyridyl ring.
- Analysis: Integrate the proton signals to confirm proton counts and analyze chemical shifts and coupling constants to verify the structure.

2. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and confirm the molecular formula.
- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
- Analysis: Look for the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z corresponding to the calculated molecular weight (267.13).

3. Infrared (IR) Spectroscopy:

- Objective: To identify the presence of key functional groups.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm^{-1}).
- Analysis: Identify characteristic absorption bands for the N-H bond (carbamate), C=O bonds (carbamate and carboxylic acid), and C=N/C=C bonds of the pyridyl ring.



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Caption: Workflow for the analytical characterization of the target compound.

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